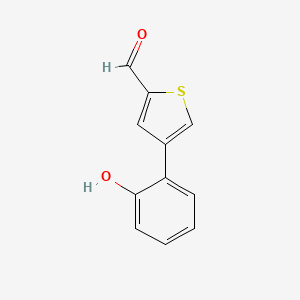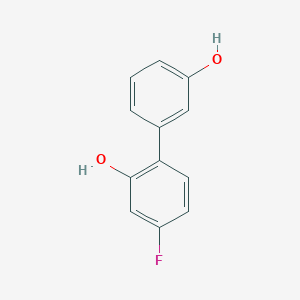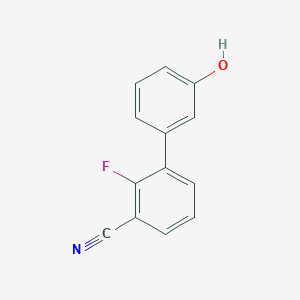
3-(5-Cyano-2-fluorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Cyano-2-fluorophenyl)phenol, 95% (3-5-CN-2-FP) is a fluorinated phenol compound with a wide range of applications in the scientific community. It is an important reagent for organic synthesis and has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology.
科学研究应用
3-(5-Cyano-2-fluorophenyl)phenol, 95% has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology. In materials science, it has been used as a precursor in the synthesis of a variety of fluorinated materials, including polymers and nanomaterials. In biochemistry, it has been used as a reagent for the synthesis of a variety of organic compounds, including amino acids and peptides. In pharmacology, it has been used as an intermediate in the synthesis of various pharmaceutical agents, such as antifungal agents and antiviral agents.
作用机制
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its biological activity. It is thought that the fluorine atom binds to certain enzymes or receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it has a variety of effects on enzymes, receptors, and other biochemical pathways. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the major advantages of using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water and may require the use of organic solvents for dissolution.
未来方向
The potential future directions for 3-(5-Cyano-2-fluorophenyl)phenol, 95% are numerous. One potential direction is the development of new synthetic methods for the preparation of 3-(5-Cyano-2-fluorophenyl)phenol, 95% and its derivatives. Another potential direction is the development of new pharmaceutical agents based on 3-(5-Cyano-2-fluorophenyl)phenol, 95%. Additionally, further research into the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to the development of new treatments for various diseases and disorders. Finally, further research into the mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to a better understanding of its biological activity and potential applications.
合成方法
3-(5-Cyano-2-fluorophenyl)phenol, 95% can be synthesized in a two-step process from 3-chloro-5-fluorophenol. The first step involves the reaction of 3-chloro-5-fluorophenol with aqueous sodium hydroxide to produce the corresponding sodium salt of 3-chloro-5-fluorophenol. This salt can then be reacted with cyanide ion in the presence of a base to produce 3-(5-Cyano-2-fluorophenyl)phenol, 95%. In some cases, the reaction can be carried out in the presence of a catalytic amount of a base such as sodium carbonate or potassium carbonate.
属性
IUPAC Name |
4-fluoro-3-(3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAOIAHSXZFVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683474 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-75-8 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














